tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxypyrrolidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a hydroxypyrrolidine derivative. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the hydroxypyrrolidine under basic conditions to form the desired carbamate product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in enzymatic assays. It can also be used to investigate the effects of carbamate derivatives on biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor for certain enzymes and has been studied for its potential use in treating neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the enzyme’s activity and affect various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the hydroxypyrrolidine ring.
tert-Butyl methyl(piperidin-4-yl)carbamate: Contains a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a dioxopiperidine ring.
Uniqueness: tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate is unique due to the presence of the hydroxypyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with enzymes and other molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H20N2O3 |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[(4-hydroxypyrrolidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
AEEDNTYVDBGMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)O |
Origin of Product |
United States |
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